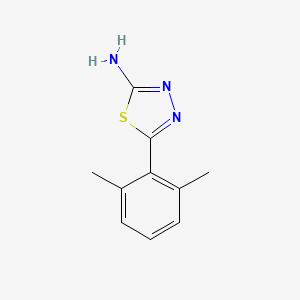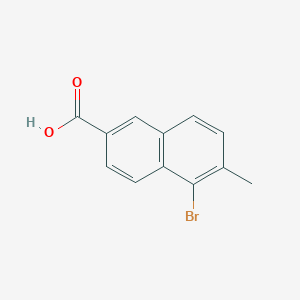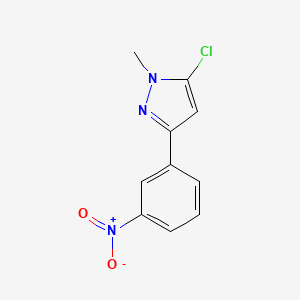
5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorine atom, a methyl group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 1-chloro-2-methylpropan-2-one under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvents (e.g., ethanol).
Cyclization: Acidic or basic conditions, solvents (e.g., ethanol, acetic acid).
Major Products Formed
Reduction: 5-Chloro-1-methyl-3-(3-aminophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
科学研究应用
5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study various biological processes and interactions due to its unique chemical structure.
作用机制
The mechanism of action of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-Chloro-1-methyl-3-phenyl-1H-pyrazole
- 5-Chloro-1-methyl-3-(4-nitrophenyl)-1H-pyrazole
- 5-Chloro-1-methyl-3-(2-nitrophenyl)-1H-pyrazole
Uniqueness
5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
属性
分子式 |
C10H8ClN3O2 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC 名称 |
5-chloro-1-methyl-3-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H8ClN3O2/c1-13-10(11)6-9(12-13)7-3-2-4-8(5-7)14(15)16/h2-6H,1H3 |
InChI 键 |
ORKQFHAMSUZZNO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


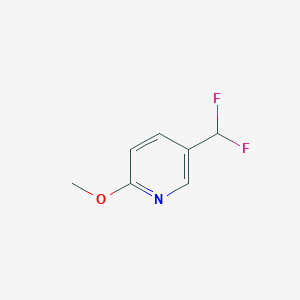
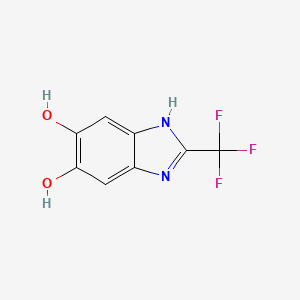
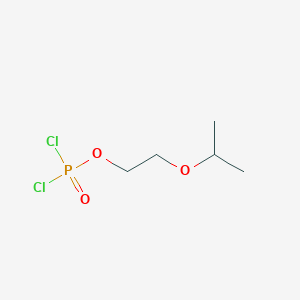



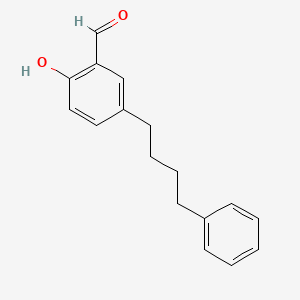

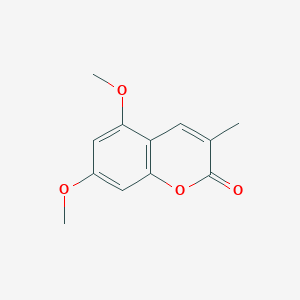
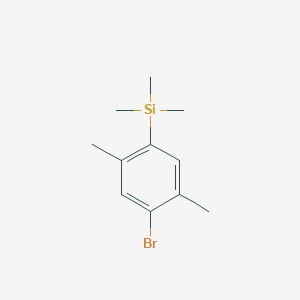
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
